3-Methylglutaric anhydride

Description

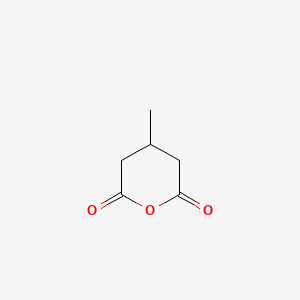

Structure

3D Structure

Properties

IUPAC Name |

4-methyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGICRVTUCPFQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194487 | |

| Record name | 3-Methylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4166-53-4 | |

| Record name | Dihydro-4-methyl-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4166-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylglutaric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylglutaric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Methylglutaric anhydride (B1165640), a valuable intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures.

Chemical and Physical Properties

3-Methylglutaric anhydride is a cyclic anhydride that serves as a versatile building block in the synthesis of more complex molecules. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 4166-53-4 | [1][2][3] |

| Molecular Formula | C₆H₈O₃ | [1][2] |

| Molecular Weight | 128.13 g/mol | [2][3][4] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 42-46 °C | [5] |

| Boiling Point | 180-182 °C at 25 mmHg | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| EINECS Number | 224-020-6 | [1][3] |

Safety and Handling

Proper handling of 3-Methylglutaric anhydride is crucial to ensure laboratory safety. The compound is classified as an irritant.

-

Signal Word: Warning

-

Hazard Statements:

-

Pictogram:

-

GHS07 (Exclamation mark)

-

Precautionary Measures: [3][6]

-

Prevention:

-

Response:

Storage:

-

Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7] It is sensitive to moisture.[5]

Experimental Protocols

Synthesis of 3-Methylglutaric Anhydride from 3-Methylglutaric Acid

A common method for the preparation of 3-Methylglutaric anhydride is through the dehydration of 3-Methylglutaric acid using a dehydrating agent such as acetic anhydride.[8]

Materials:

-

3-Methylglutaric acid

-

Acetic anhydride

-

Concentrated hydrochloric acid

-

Water

-

Ice bath

-

Distillation apparatus

Procedure: [8]

-

A mixture of the residue from a preceding synthesis step (containing the di-ester of 3-methylglutaric acid) is cooled in an ice bath.

-

Successively add 200 ml of water and 450 ml of concentrated hydrochloric acid.

-

Heat the resulting mixture under reflux with stirring for 8 hours.

-

Set the condenser for distillation and continue to heat and stir, raising the bath temperature to distill off water and alcohol.

-

Finally, heat the bath to 180–190°C until gas evolution ceases (approximately 1 hour).

-

Remove the stirrer and add 125 ml of acetic anhydride. Reflux the mixture for 3 hours.

-

The combined filtrate and washings are distilled under reduced pressure using a water pump to remove all acetic acid and acetic anhydride.

-

An oil pump is then connected, and the distillation is continued.

-

Collect the 3-Methylglutaric anhydride at 118–122°C/3.5 mm. The yield is typically 60–76%.

Caption: Synthesis workflow for 3-Methylglutaric anhydride.

Biological Relevance and Applications

3-Methylglutaric anhydride is not only a synthetic intermediate but also has biological relevance. In certain metabolic disorders, such as deficiencies in 3-hydroxy-3-methylglutaryl-CoA lyase, the precursor 3-methylglutaryl-CoA can accumulate. This can lead to the non-enzymatic formation of 3-Methylglutaric anhydride.[9]

This reactive anhydride can then acylate mitochondrial proteins, particularly on lysine (B10760008) residues, potentially affecting their function.[9] This post-translational modification is an area of ongoing research.

In synthetic chemistry, 3-Methylglutaric anhydride is a key precursor in the synthesis of various pharmaceutical compounds, including oxoeicosanoid receptor antagonists, which are being investigated for their potential in treating inflammatory and immune-related conditions.[5]

Caption: Formation and reactivity of 3-Methylglutaric anhydride.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 3-メチルグルタル酸無水物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-METHYLGLUTARIC ANHYDRIDE | 4166-53-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.dk [fishersci.dk]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylglutaric Anhydride: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylglutaric anhydride (B1165640), a key chemical intermediate. This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis, purification, and characterization, designed for use in a research and development setting.

Core Molecular and Physical Data

3-Methylglutaric anhydride, with the CAS number 4166-53-4, is a cyclic dicarboxylic anhydride. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₃ | [1][2] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 42-46 °C | [1] |

| Boiling Point | 180-182 °C at 25 mmHg | [1] |

| CAS Number | 4166-53-4 | [1][2] |

| SMILES | CC1CC(=O)OC(=O)C1 | [1] |

| InChI | InChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3 | [1][2] |

Molecular Structure

The structure of 3-Methylglutaric anhydride consists of a six-membered ring containing two carbonyl groups and an oxygen atom, with a methyl group substituent at the third carbon position.

Caption: Molecular structure of 3-Methylglutaric anhydride.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 3-Methylglutaric anhydride are provided below.

Synthesis of 3-Methylglutaric Anhydride

This protocol is adapted from a procedure in Organic Syntheses. It involves the dehydration of 3-methylglutaric acid.

Workflow for Synthesis:

Caption: Workflow for the synthesis of 3-Methylglutaric anhydride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methylglutaric acid.

-

Add an excess of acetic anhydride (typically 2-3 equivalents).

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the dissolution of the 3-methylglutaric acid.

-

After the reaction is complete, arrange the apparatus for distillation.

-

Distill off the acetic acid and excess acetic anhydride at atmospheric pressure.

-

Once the bulk of the lower-boiling components has been removed, apply a vacuum and distill the crude 3-Methylglutaric anhydride. The product will distill at 180-182 °C under a pressure of 25 mmHg.

Purification by Recrystallization

For obtaining a highly purified product, recrystallization can be performed.

Procedure:

-

Dissolve the crude 3-Methylglutaric anhydride in a minimal amount of a hot solvent mixture, such as ethyl acetate (B1210297) and hexane.

-

Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

¹H NMR (Proton NMR):

-

Solvent: Chloroform-d (CDCl₃)

-

Expected Chemical Shifts (δ) and Splitting Patterns:

-

~1.2 ppm (d, 3H): Doublet corresponding to the methyl protons (CH₃), split by the adjacent methine proton.

-

~2.4-2.6 ppm (m, 1H): Multiplet for the methine proton (CH), coupled to the methyl and methylene (B1212753) protons.

-

~2.7-2.9 ppm (m, 4H): Multiplet for the two methylene groups (CH₂) adjacent to the carbonyls.

-

¹³C NMR (Carbon NMR):

-

Solvent: Chloroform-d (CDCl₃)

-

Expected Chemical Shifts (δ):

-

~20 ppm: Methyl carbon (CH₃).

-

~30 ppm: Methine carbon (CH).

-

~45 ppm: Methylene carbons (CH₂).

-

~170 ppm: Carbonyl carbons (C=O).

-

Sample Preparation: KBr pellet or as a thin film. Expected Absorption Bands (cm⁻¹):

-

~2970-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

-

~1820 cm⁻¹ and ~1760 cm⁻¹: Characteristic symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride. The presence of two distinct carbonyl peaks is a hallmark of an anhydride.

-

~1050 cm⁻¹: C-O-C stretching vibration of the anhydride linkage.

Ionization Method: Electron Ionization (EI) Expected Fragmentation Pattern:

-

m/z 128: Molecular ion peak (M⁺).

-

m/z 84: Loss of CO₂ (M - 44).

-

m/z 56: Further fragmentation, potentially corresponding to the loss of another CO molecule or other rearrangements.

-

m/z 42: A common fragment in aliphatic compounds, possibly corresponding to C₃H₆⁺.

References

3-Methylglutaric anhydride synthesis from 3-methylglutaric acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-methylglutaric anhydride (B1165640) from its corresponding dicarboxylic acid. The document details a well-established experimental protocol, discusses alternative synthetic strategies, and presents key data in a structured format to aid researchers in their synthetic endeavors.

Introduction

3-Methylglutaric anhydride is a valuable building block in organic synthesis, utilized in the preparation of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its cyclic structure and reactive anhydride functional group make it a versatile intermediate for introducing the 3-methylglutaryl moiety. The synthesis of this anhydride is typically achieved through the dehydration of 3-methylglutaric acid. This guide focuses on the practical aspects of this transformation, providing a detailed, reproducible experimental procedure and an overview of alternative methods.

Synthetic Methodologies

The most common and well-documented method for the synthesis of 3-methylglutaric anhydride is the dehydration of 3-methylglutaric acid using a chemical dehydrating agent. Acetic anhydride is a widely used and effective reagent for this purpose. Alternative reagents for anhydride formation from dicarboxylic acids include thionyl chloride and carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC), although specific examples with 3-methylglutaric acid are less commonly reported in the literature.

Dehydration using Acetic Anhydride

This method, adapted from a reliable Organic Syntheses procedure, provides a high yield of 3-methylglutaric anhydride.[1] The reaction involves heating 3-methylglutaric acid in the presence of acetic anhydride, which acts as both a dehydrating agent and a solvent. The resulting acetic acid and excess acetic anhydride are then removed by distillation to yield the desired product.

Table 1: Reaction Parameters for Acetic Anhydride Method

| Parameter | Value | Reference |

| Starting Material | 3-Methylglutaric Acid | [1] |

| Dehydrating Agent | Acetic Anhydride | [1] |

| Reaction Temperature | Gentle reflux | [1] |

| Reaction Time | Not explicitly stated, involves heating | [1] |

| Reported Yield | 60-76% (up to 85-90% reported by submitter) | [1] |

| Purification Method | Distillation under reduced pressure | [1] |

Alternative Dehydrating Agents

While the acetic anhydride method is robust, other dehydrating agents are commonly employed for the synthesis of cyclic anhydrides from dicarboxylic acids and may be applicable to 3-methylglutaric acid.

-

Thionyl Chloride (SOCl₂): This reagent is effective for converting dicarboxylic acids to their corresponding acid chlorides, which can then be converted to anhydrides. The reaction typically proceeds by treating the dicarboxylic acid with thionyl chloride, often with gentle heating. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which can simplify purification.

-

Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent commonly used in peptide coupling and esterification reactions. It can also be used to synthesize anhydrides from carboxylic acids. The reaction proceeds by activating the carboxylic acid, which is then attacked by a second molecule of the acid to form the anhydride. A major consideration with this method is the removal of the dicyclohexylurea (DCU) byproduct, which is a solid and often requires filtration.

Experimental Protocol: Synthesis of 3-Methylglutaric Anhydride using Acetic Anhydride

This section provides a detailed experimental procedure for the synthesis of 3-methylglutaric anhydride from 3-methylglutaric acid using acetic anhydride as the dehydrating agent.[1]

Materials:

-

3-Methylglutaric acid

-

Acetic anhydride

-

Filter aid

Equipment:

-

Round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle or steam bath

-

Distillation apparatus (Claisen flask, condenser, receiving flask)

-

Vacuum pump (water aspirator and oil pump)

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of 3-methylglutaric acid and an excess of acetic anhydride is prepared. A reflux condenser fitted with a calcium chloride drying tube is attached to the flask.

-

Dehydration: The mixture is heated under gentle reflux. The duration of heating should be sufficient to ensure the complete conversion of the diacid to the anhydride.

-

Work-up: After cooling, any precipitated salts are removed by suction filtration through a filter aid. The filter cake is washed with a small amount of acetic acid.

-

Purification: The combined filtrate and washings are transferred to a Claisen flask for distillation. Acetic acid and excess acetic anhydride are removed by distillation at reduced pressure using a water aspirator. Subsequently, the pressure is further reduced using an oil pump, and 3-methylglutaric anhydride is collected by vacuum distillation.

Table 2: Physical and Chemical Properties of 3-Methylglutaric Anhydride

| Property | Value | Reference(s) |

| CAS Number | 4166-53-4 | [2] |

| Molecular Formula | C₆H₈O₃ | [2] |

| Molecular Weight | 128.13 g/mol | [2] |

| Appearance | White to almost white crystalline solid or semi-solid | [1] |

| Melting Point | 42-46 °C | [3] |

| Boiling Point | 118-122 °C at 3.5 mmHg | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-methylglutaric anhydride using the acetic anhydride method.

Conclusion

This technical guide has detailed a reliable and high-yielding method for the synthesis of 3-methylglutaric anhydride from 3-methylglutaric acid using acetic anhydride. The provided experimental protocol, along with the structured data and workflow diagram, offers a practical resource for researchers in organic synthesis and drug development. While alternative dehydrating agents exist, the acetic anhydride method remains a well-established and efficient choice for this transformation. Careful execution of the procedure, particularly the purification by vacuum distillation, is crucial for obtaining a product of high purity.

References

An In-Depth Technical Guide to the Key Chemical Reactions of 3-Methylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylglutaric anhydride (B1165640) (CAS No: 4166-53-4), a cyclic dicarboxylic anhydride, is a pivotal chemical intermediate in organic synthesis.[1][2] Its reactivity, stemming from the strained anhydride ring and two electrophilic carbonyl carbons, makes it a versatile building block, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its synthesis, key chemical reactions—hydrolysis, esterification, and amidation—and its application in drug development, supported by experimental protocols, quantitative data, and reaction pathway visualizations. This document is intended to serve as a technical resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Synthesis of 3-Methylglutaric Anhydride

The preparation of 3-methylglutaric anhydride is typically achieved through the dehydration of 3-methylglutaric acid. A common laboratory-scale synthesis involves the reaction of 3-methylglutaric acid with a dehydrating agent like acetic anhydride.[1]

Experimental Protocol: Synthesis of 3-Methylglutaric Anhydride from 3-Methylglutaric Acid[1]

-

Reaction Setup: A mixture of 3-methylglutaric acid and technical grade acetic anhydride (125 mL) is placed in a flask equipped with a reflux condenser protected by a calcium chloride tube.

-

Reaction Conditions: The mixture is heated on a steam bath for 1 hour.

-

Work-up and Purification: After cooling, the excess acetic anhydride and acetic acid are removed by distillation at reduced pressure using a water pump. The residue is then distilled under high vacuum (oil pump) to yield 3-methylglutaric anhydride, which is collected at 118–122 °C/3.5 mmHg.[1] The reported yield for this procedure is between 60-76%.[1]

Key Chemical Reactions

The chemical reactivity of 3-methylglutaric anhydride is dominated by nucleophilic acyl substitution at its carbonyl carbons. This leads to ring-opening and the formation of various derivatives. The three primary reactions are hydrolysis, esterification, and amidation.

Hydrolysis

3-Methylglutaric anhydride readily reacts with water in a hydrolysis reaction to yield 3-methylglutaric acid.[3] This reaction is often uncatalyzed and proceeds by the nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the anhydride ring.

Reaction Scheme: Hydrolysis of 3-Methylglutaric Anhydride

Caption: Hydrolysis of 3-Methylglutaric Anhydride to 3-Methylglutaric Acid.

Experimental Protocol: Hydrolysis of 3-Methylglutaric Anhydride

A detailed experimental protocol for the simple hydrolysis is often not explicitly published due to its straightforward nature. However, based on the synthesis of the corresponding acid, the following procedure can be inferred:

-

Reaction Setup: 3-Methylglutaric anhydride is dissolved in a suitable solvent (e.g., diethyl ether).

-

Reaction Conditions: Water is added to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: The solvent is removed under reduced pressure to yield crude 3-methylglutaric acid. The crude product can be purified by recrystallization from a suitable solvent system, such as 10% hydrochloric acid, to yield the pure dicarboxylic acid.[4]

Esterification

Esterification of 3-methylglutaric anhydride with alcohols is a common reaction that results in the formation of a monoester of 3-methylglutaric acid.[1] This reaction is synthetically useful as it provides a straightforward route to unsymmetrical derivatives of the diacid.

Reaction Scheme: Esterification of 3-Methylglutaric Anhydride

Caption: Esterification of 3-Methylglutaric Anhydride.

Experimental Protocol: Synthesis of Methyl Hydrogen β-Methylglutarate[1]

-

Reaction Setup: 3-Methylglutaric anhydride is dissolved in methanol (B129727).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The resulting crude monoester can be purified by distillation or chromatography. This reaction has been reported to proceed with a high yield of 80–85%.[1]

Amidation

The reaction of 3-methylglutaric anhydride with ammonia (B1221849) or primary/secondary amines yields the corresponding monoamide of 3-methylglutaric acid.[5] This reaction is fundamental in the synthesis of various pharmaceutical compounds and other complex organic molecules.

Reaction Scheme: Amidation of 3-Methylglutaric Anhydride

Caption: Amidation of 3-Methylglutaric Anhydride.

Experimental Protocol: General Procedure for Amidation with Aniline (B41778) (Adapted from a similar reaction)[6]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 3-methylglutaric anhydride in a suitable solvent like diethyl ether.

-

Reaction Conditions: A solution of aniline in the same solvent is added dropwise to the anhydride solution with stirring. The reaction is typically exothermic and may require cooling to maintain room temperature. The mixture is stirred for an additional hour after the addition is complete.

-

Work-up and Purification: The resulting precipitate (the monoamide) is collected by suction filtration. The crude product can be purified by recrystallization from a suitable solvent.

Application in Drug Development

3-Methylglutaric anhydride serves as a crucial building block in the synthesis of pharmacologically active molecules. A notable application is in the preparation of oxoeicosanoid (OXE) receptor antagonists. These antagonists are investigated for their therapeutic potential in treating inflammatory and immune-related disorders.[2] The anhydride functionality allows for its facile incorporation into larger molecular scaffolds to create ester and amide linkages, which are common structural motifs in many drugs.

Logical Workflow: Role of 3-Methylglutaric Anhydride in Drug Synthesis

Caption: Synthetic utility of 3-Methylglutaric Anhydride in drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for 3-methylglutaric anhydride and its primary reaction products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Yield (%) | Reference |

| 3-Methylglutaric Anhydride | C₆H₈O₃ | 128.13 | 42-46 | 180-182 (at 25 mmHg) | 60-76 (synthesis) | [1] |

| 3-Methylglutaric Acid | C₆H₁₀O₄ | 146.14 | 80-82 | - | High (hydrolysis) | [6] |

| Methyl Hydrogen β-Methylglutarate | C₇H₁₂O₄ | 160.17 | - | 103-104 (at 0.4 mmHg) | 80-85 (esterification) | [1][7] |

Spectroscopic Data

3-Methylglutaric Anhydride

-

¹H NMR (CDCl₃): Spectral data is available and can be found in chemical databases.[8]

-

¹³C NMR (CDCl₃): Spectral data is available and can be found in chemical databases.

3-Methylglutaric Acid

-

¹H NMR (D₂O, 600 MHz): δ 0.91 (d, 3H), 1.97 (m, 1H), 2.21 (m, 4H).[6]

-

¹³C NMR (CDCl₃, 25.16 MHz): δ 20.15, 27.07, 40.68, 179.02.[6][9]

Conclusion

3-Methylglutaric anhydride is a reactive and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its key reactions—hydrolysis, esterification, and amidation—provide access to a variety of functionalized molecules. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this compound, facilitating its use in the synthesis of complex targets and the development of new therapeutic agents. Careful handling is required due to its moisture sensitivity.[2]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]

- 6. 3-Methylglutaric acid | C6H10O4 | CID 12284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 3-METHYLGLUTARIC ANHYDRIDE(4166-53-4) 1H NMR [m.chemicalbook.com]

- 9. 3-METHYLGLUTARIC ACID(626-51-7) 13C NMR spectrum [chemicalbook.com]

The Pivotal Role of 3-Methylglutaric Anhydride in Chemical Synthesis and Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Methylglutaric anhydride (B1165640) (CAS No: 4166-53-4), a cyclic anhydride derivative of glutaric acid, serves as a versatile and crucial chemical intermediate in a multitude of synthetic applications.[1] Its inherent reactivity, stemming from the strained ring and two electrophilic carbonyl centers, makes it a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] This technical guide provides an in-depth exploration of the synthesis, chemical properties, and significant applications of 3-methylglutaric anhydride, with a special focus on its role in drug development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to support researchers in leveraging this important chemical entity.

Physicochemical Properties

3-Methylglutaric anhydride is a white, crystalline, low-melting solid that is sensitive to moisture.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₃ | [2] |

| Molecular Weight | 128.13 g/mol | [3] |

| Melting Point | 42-46 °C | [2][3] |

| Boiling Point | 180-182 °C at 25 mmHg | [2][3] |

| CAS Number | 4166-53-4 | [2] |

| Appearance | White crystalline low-melting solid | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly) | [2] |

| Moisture Sensitivity | Sensitive to moisture | [2] |

Synthesis of 3-Methylglutaric Anhydride

The synthesis of 3-methylglutaric anhydride can be achieved through several routes, most commonly involving the dehydration of 3-methylglutaric acid. A well-established and high-yield method is detailed in Organic Syntheses.

Synthesis via Michael Addition and Subsequent Cyclization (Organic Syntheses Method)

This robust method involves the Michael addition of diethyl malonate to methyl crotonate, followed by hydrolysis, decarboxylation, and cyclization.[4]

Experimental Protocol:

Step A: Triethyl 2-methyl-1,1,3-propanetricarboxylate (not isolated)

-

A 1-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel. All glassware must be thoroughly dried.

-

Add 300 mL of anhydrous ethanol (B145695) to the flask, followed by the rapid addition of 14.1 g (0.61 g atom) of clean sodium.

-

Stir the mixture until all the sodium has dissolved. Gentle heating may be applied if the reaction slows.

-

A mixture of 115 g (0.72 mole) of diethyl malonate and 60 g (0.60 mole) of methyl crotonate is added from the dropping funnel at a rate that controls the exothermic reaction.

-

After the initial exothermic reaction subsides, the mixture is heated under reflux with stirring for 1 hour.

-

The condenser is then arranged for distillation, and ethanol is distilled from the reaction mixture. The residue contains the sodio derivative of triethyl 2-methyl-1,1,3-propanetricarboxylate.[4]

Step B: 3-Methylglutaric Anhydride

-

The residue from Step A is cooled in an ice bath, and 200 mL of water is added, followed by 450 mL of concentrated hydrochloric acid.

-

The mixture is heated under reflux with stirring for 8 hours.

-

The condenser is set for distillation, and water and alcohol are removed by distillation. The bath temperature is gradually raised to 180-190 °C until gas evolution ceases.

-

After cooling, 125 mL of acetic anhydride is added to the residue, and the mixture is heated on a steam bath for 1 hour.

-

The cooled reaction mixture is filtered to remove precipitated salts.

-

The filtrate is distilled under reduced pressure (water pump) to remove acetic acid and excess acetic anhydride.

-

The final product, 3-methylglutaric anhydride, is collected by distillation under high vacuum (oil pump) at 118–122 °C / 3.5 mmHg.[4]

Yield: 46–58 g (60–76%). The submitter of this procedure reported yields of 85-90%.[4]

Alternative Synthesis: Dehydration of 3-Methylglutaric Acid

A more direct, though potentially lower-yielding, method involves the dehydration of 3-methylglutaric acid using a dehydrating agent such as acetic anhydride.

General Experimental Protocol:

-

3-Methylglutaric acid is mixed with an excess of acetic anhydride.

-

The mixture is heated, often under reflux, to drive the dehydration and cyclization.

-

The excess acetic anhydride and the acetic acid byproduct are removed by distillation, often under reduced pressure.

-

The crude 3-methylglutaric anhydride is then purified by vacuum distillation.

| Synthesis Method | Key Reagents | Typical Yield | Reference(s) |

| Michael Addition and Cyclization | Diethyl malonate, Methyl crotonate, Sodium, HCl, Acetic anhydride | 60-90% | [4] |

| Dehydration of 3-Methylglutaric Acid | 3-Methylglutaric acid, Acetic anhydride | Variable |

Chemical Reactivity and Role as a Chemical Intermediate

The reactivity of 3-methylglutaric anhydride is dominated by the susceptibility of its carbonyl carbons to nucleophilic attack. This reactivity allows for the facile formation of ester and amide linkages, making it a valuable precursor for a wide range of more complex molecules.[1][2]

Reactions with Nucleophiles

1. Reaction with Alcohols (Esterification): 3-Methylglutaric anhydride reacts with alcohols to yield monoesters of 3-methylglutaric acid. This reaction is often carried out in the presence of a base or catalyst.

2. Reaction with Amines (Amidation): The reaction with primary or secondary amines opens the anhydride ring to form the corresponding N-substituted 3-methylglutaramidic acid.[5] Further heating can induce cyclization to form an N-substituted 3-methylglutarimide.

Mechanism of Nucleophilic Acyl Substitution:

The reaction with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-O-C bond of the anhydride ring, with the carboxylate acting as a leaving group.

Caption: Generalized mechanism of nucleophilic attack on 3-methylglutaric anhydride.

Applications in Drug Development

A significant application of 3-methylglutaric anhydride lies in its use as a precursor for the synthesis of pharmaceutical compounds.[1][2]

Synthesis of Oxoeicosanoid (OXE) Receptor Antagonists

3-Methylglutaric anhydride is utilized in the development of oxoeicosanoid (OXE) receptor antagonists.[2][6] These antagonists are investigated for their therapeutic potential in managing inflammatory and immune-related disorders.[2] The anhydride is used to introduce a 3-methylglutaroyl moiety into the target molecule, which is a key structural feature for antagonist activity. While specific drug names are not always disclosed in the literature, the synthetic schemes often depict the use of 3-methylglutaric anhydride in the acylation of amine-containing scaffolds.[7]

Caption: A typical experimental workflow for the synthesis of drug precursors.

Potential for Direct Biological Activity and Signaling Pathway Modulation

While the primary role of 3-methylglutaric anhydride is that of a chemical intermediate, the metabolic fate of the related 3-methylglutaric acid has been studied. 3-Methylglutaric aciduria is a known inborn error of metabolism.[8][9] In certain metabolic disorders, 3-methylglutaryl-CoA can undergo a non-enzymatic intramolecular cyclization to form 3-methylglutaric anhydride within the mitochondria.[9] This reactive anhydride is capable of acylating lysine (B10760008) residues of mitochondrial proteins, suggesting a potential for off-target effects if it were to accumulate intracellularly.[9] However, there is currently limited direct evidence to suggest that exogenously supplied 3-methylglutaric anhydride or its immediate synthetic derivatives are designed to directly modulate specific signaling pathways in a therapeutic context. The focus remains on its utility as a building block to construct larger, more complex bioactive molecules.

Conclusion

3-Methylglutaric anhydride is a chemical intermediate of significant value to the scientific research community, particularly those in organic synthesis and drug development. Its well-defined reactivity, coupled with established synthetic protocols, allows for its reliable use in the construction of complex molecular architectures. While its primary role is as a precursor, the biological context of its corresponding diacid highlights the importance of understanding the potential metabolic fate of such structures in drug design. This guide provides a foundational understanding of 3-methylglutaric anhydride, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nbinno.com [nbinno.com]

- 3. 3-Methylglutaric anhydride 98 4166-53-4 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Concise Syntheses of Microsomal Metabolites of a Potent OXE (Oxoeicosanoid) Receptor Antagonist [jstage.jst.go.jp]

- 8. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Two Faces of Reactivity: An In-depth Technical Guide to the Anhydride Group in 3-Methylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylglutaric anhydride (B1165640) (CAS: 4166-53-4) is a cyclic anhydride that serves as a versatile and pivotal intermediate in organic synthesis.[1][2] Its value is particularly recognized in the pharmaceutical and fine chemical industries, where it functions as a key building block for complex molecules, including oxoeicosanoid receptor antagonists, which are investigated for their therapeutic potential in inflammatory and immune disorders.[1] The reactivity of this molecule is dominated by the anhydride functional group, a highly electrophilic moiety susceptible to nucleophilic attack.

However, unlike its symmetrical parent, glutaric anhydride, the presence of a methyl group at the C-3 position introduces asymmetry. This structural feature is the crux of its unique reactivity, creating two distinct electrophilic carbonyl centers and raising critical questions of regioselectivity in ring-opening reactions. This guide provides a comprehensive examination of the factors governing the reactivity of the anhydride group in 3-methylglutaric anhydride, with a focus on reaction mechanisms, regioselectivity, and practical applications in synthesis.

Physicochemical Properties

3-Methylglutaric anhydride is a low-melting, white crystalline solid that is sensitive to moisture.[1] Careful handling and storage are necessary to maintain its chemical integrity.[1]

| Property | Value | Reference(s) |

| CAS Number | 4166-53-4 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | |

| Melting Point | 42-46 °C | [1] |

| Boiling Point | 180-182 °C / 25 mmHg | [1] |

| Appearance | White to almost white crystalline solid | [1] |

| Moisture Sensitivity | Sensitive to moisture/hydrolysis | [1] |

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reactivity of the anhydride group is characterized by nucleophilic acyl substitution. The two carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. A nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, reforming the carbonyl double bond and cleaving the C-O bond, with the carboxylate group acting as an excellent leaving group.

The Critical Role of the 3-Methyl Group: Regioselectivity

In 3-methylglutaric anhydride, the two carbonyl carbons (C2 and C5) are non-equivalent. The methyl group at C3 exerts a significant influence on the site of nucleophilic attack, a phenomenon central to the "desymmetrization" of such prochiral anhydrides.[3][4]

4.1 Steric Hindrance

The primary factor governing regioselectivity is steric hindrance. The methyl group at the C3 position provides greater steric bulk in the vicinity of the C2 carbonyl group compared to the C5 carbonyl. Consequently, nucleophiles, particularly sterically demanding ones, will preferentially attack the less hindered C5 carbonyl carbon. This leads to the formation of the 4-substituted mono-acid derivative as the major product. Studies on the desymmetrization of 3-substituted glutaric anhydrides have shown that the level of diastereoselectivity is highly dependent on the size of the C3 substituent, with selectivity decreasing as steric bulk increases.[3]

4.2 Electronic Effects

The methyl group is weakly electron-donating via an inductive effect. This effect slightly decreases the electrophilicity of the adjacent C2 and C4 carbons, and by extension, the C2 and C5 carbonyls. However, this electronic influence is generally considered minor compared to the more pronounced effect of steric hindrance in directing the outcome of the reaction.

Key Reactions of 3-Methylglutaric Anhydride

5.1 Hydrolysis

In the presence of water, 3-methylglutaric anhydride readily undergoes hydrolysis to form 3-methylglutaric acid. This reaction is the primary reason for the compound's moisture sensitivity. The kinetics of anhydride hydrolysis are often studied to understand stability and can be monitored using techniques like pH-stat titration or in-situ FTIR spectroscopy.[5][6][7]

| Anhydride | Reaction | Rate Constant (k) | Conditions | Reference(s) |

| Acetic Anhydride | Hydrolysis | 0.169 min⁻¹ | 25°C, excess water | [5] |

| Phthalic Anhydride | Hydrolysis | 1.59 x 10⁻² s⁻¹ | 25°C, pH 7.8 | [8] |

| 3-Methylglutaric Anhydride | Hydrolysis | Data not available | - |

5.2 Alcoholysis (Esterification)

Reaction with an alcohol (alcoholysis) opens the anhydride ring to yield a monoester. This reaction is fundamental to its use as a building block in organic synthesis. The regioselectivity of the attack determines which of the two possible isomeric monoesters is formed. For instance, the reaction of 3-methylglutaric anhydride with (S)-1-naphthylethanol has been reported with a diastereomeric excess (de) of 87%, showcasing the potential for high selectivity.[3] The resulting product was subsequently used in the synthesis of a musk odorant.[3]

-

Reported Yield: The conversion of 3-methylglutaric anhydride to its corresponding methyl hydrogen ester (methyl hydrogen β-methylglutarate) can be achieved in 80–85% yield.[9]

5.3 Aminolysis (Amidation)

Amines, being potent nucleophiles, react readily with 3-methylglutaric anhydride to form the corresponding monoamide-monoacid. This reaction is crucial in drug development for introducing the 3-methylglutaroyl moiety and forming stable amide linkages. The reaction typically requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the carboxylic acid byproduct.

Experimental Protocols

6.1 Protocol: Synthesis of 3-Methylglutaric Anhydride

This procedure is adapted from a verified method for synthesizing β-methylglutaric anhydride.[9]

-

Objective: To synthesize 3-methylglutaric anhydride from the corresponding dicarboxylic acid.

-

Materials: 3-methylglutaric acid, acetic anhydride, round-bottomed flask, reflux condenser with drying tube, heating mantle, distillation apparatus.

-

Procedure:

-

Place 3-methylglutaric acid into a round-bottomed flask.

-

Add an excess of acetic anhydride (e.g., 1.5-2.0 equivalents).

-

Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

-

Heat the mixture to reflux (e.g., on a steam bath or oil bath at ~140-150°C) for 1-2 hours.

-

After the reaction is complete, allow the mixture to cool slightly.

-

Arrange the apparatus for distillation under reduced pressure.

-

Distill off the excess acetic anhydride and the acetic acid byproduct.

-

Continue the distillation, collecting the 3-methylglutaric anhydride fraction at the appropriate temperature and pressure (e.g., 118–122°C / 3.5 mm).[9]

-

The product may solidify upon cooling. Yields typically range from 60-90%.[9]

-

6.2 Protocol: Kinetic Study of Hydrolysis via In-Situ FTIR Spectroscopy

This generalized protocol is based on established methods for studying anhydride hydrolysis.[5][7]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.flvc.org [journals.flvc.org]

- 6. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Safety Guide to 3-Methylglutaric Anhydride (CAS: 4166-53-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 3-Methylglutaric anhydride (B1165640), compiled from official Safety Data Sheets (SDS). It is intended to equip laboratory and research professionals with the critical information needed to handle this chemical safely. All data is presented in a structured format for clarity and ease of use, complemented by a procedural workflow diagram for safe handling.

Chemical Identification and Properties

3-Methylglutaric anhydride is a white, low-melting crystalline solid.[1] It is essential to be aware of its physical and chemical characteristics to ensure appropriate storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₃ | [1][2] |

| Molecular Weight | 128.13 g/mol | [2] |

| CAS Number | 4166-53-4 | [3] |

| EC Number | 224-020-6 | [3] |

| Appearance | White crystalline low melting solid | [1][4] |

| Melting Point | 42-46 °C (lit.) | [4] |

| Boiling Point | 180-182 °C @ 25 mmHg (lit.) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Methylglutaric anhydride is classified as a hazardous substance. The primary hazards are related to irritation.[2] The GHS classification and associated statements are summarized below.

| Classification | Hazard Class | Hazard Code | Hazard Statement |

| GHS Pictogram | GHS07 (Exclamation Mark) | - | - |

| Signal Word | Warning | - | - |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335 | May cause respiratory irritation.[2] |

Safe Handling and Personal Protection

Adherence to strict safety protocols is mandatory when working with 3-Methylglutaric anhydride. This includes the use of appropriate engineering controls and Personal Protective Equipment (PPE).[2][6]

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[2][6]

-

Ensure safety showers and eyewash stations are readily accessible.[7]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or goggles (compliant with EN 166 or OSHA 29 CFR 1910.133). | [2][7] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | [2] |

| Skin and Body Protection | Long-sleeved clothing and a lab coat should be worn. | [2] |

| Respiratory Protection | For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary. Under normal laboratory use with adequate ventilation, it may not be required.[2] |

A logical workflow for handling this chemical, from initial assessment to final disposal, is crucial for maintaining a safe laboratory environment.

Caption: Workflow for Safe Handling of 3-Methylglutaric Anhydride.

First Aid Measures

In case of accidental exposure, immediate action is critical. The following first aid measures should be taken.[2]

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, seek medical attention. | [2] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. | [2][8] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][8] | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Seek immediate medical assistance. | [2][7] |

Stability and Reactivity

Understanding the chemical stability and reactivity is key to preventing hazardous reactions.

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Conditions to Avoid: Exposure to moist air or water, as it can react to form the corresponding acid.[7]

-

Incompatible Materials: Strong oxidizing agents, acids, bases, alcohols, and amines.[7]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide and carbon dioxide.[7]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of 3-Methylglutaric anhydride have not been fully investigated.[7] The GHS classification is based on its irritant properties. No quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) are provided in the reviewed safety data sheets.

-

Endocrine Disruptors: This product does not contain any known or suspected endocrine disruptors.[2]

Note on Experimental Protocols

Safety Data Sheets are summary documents designed to provide essential hazard information for safe handling. They typically do not include detailed experimental protocols for the toxicological or physical tests conducted. The hazard classifications are often based on data from analogous compounds, QSAR (Quantitative Structure-Activity Relationship) models, or standardized tests (e.g., OECD guidelines) whose full methodologies are not detailed in the SDS itself. Researchers requiring this level of detail would need to consult specialized toxicological databases or the primary scientific literature.

References

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. fishersci.dk [fishersci.dk]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4166-53-4 | CAS DataBase [m.chemicalbook.com]

- 5. 3-Methylglutaric anhydride 98 4166-53-4 [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Methylglutaric anhydride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to 3-Methylglutaric Anhydride for Researchers and Drug Development Professionals

Introduction: 3-Methylglutaric anhydride (B1165640) (CAS No. 4166-53-4) is a cyclic dicarboxylic anhydride that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability, key properties, synthesis, and applications of 3-Methylglutaric anhydride, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

3-Methylglutaric anhydride is readily available from several major chemical suppliers. The purity and specifications may vary between suppliers, and it is crucial to select a grade appropriate for the intended application. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | Purity | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Thermo Scientific Chemicals | 3-Methylglutaric anhydride | 97% | 4166-53-4 | C₆H₈O₃ | 128.13 | Formerly part of the Acros Organics portfolio. |

| TCI America | 3-Methylglutaric Anhydride | >98.0% | 4166-53-4 | C₆H₈O₃ | 128.13 | Available in various quantities. |

| Sigma-Aldrich | 3-Methylglutaric anhydride | 98% | 4166-53-4 | C₆H₈O₃ | 128.13 | Comprehensive safety and property data available. |

| Fluorochem | 3-Methylglutaric anhydride | - | 4166-53-4 | C₆H₈O₃ | 128.13 | Supplier to various research institutions. |

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of 3-Methylglutaric anhydride is essential for its proper handling and use in experimental settings.

| Property | Value | Reference |

| Appearance | White to almost white low melting crystalline solid or powder | [1][2] |

| Melting Point | 40-46 °C | [1][3] |

| Boiling Point | 180-182 °C at 25 mmHg | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Moisture sensitive | [3] |

| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | [3] |

Experimental Protocols

Synthesis of 3-Methylglutaric Anhydride (β-Methylglutaric anhydride)

This protocol is adapted from a procedure published in Organic Syntheses, a reputable source for reliable and detailed experimental methods.[1]

Reaction Scheme:

Caption: Synthetic pathway for 3-Methylglutaric anhydride.

Materials:

-

Anhydrous ethanol (B145695)

-

Sodium metal

-

Diethyl malonate (distilled)

-

Methyl crotonate (distilled)

-

Concentrated hydrochloric acid

-

Technical grade acetic anhydride

-

Filter aid

Procedure:

-

Preparation of Sodium Ethoxide: In a 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, dissolve 14.1 g (0.61 g atom) of clean sodium in 300 mL of anhydrous ethanol.

-

Michael Addition: To the sodium ethoxide solution, add a mixture of 115 g (0.72 mole) of diethyl malonate and 60 g (0.60 mole) of methyl crotonate from the dropping funnel at a rate that controls the exothermic reaction. After the addition is complete, heat the mixture under reflux with stirring for 1 hour.

-

Solvent Removal: Reconfigure the condenser for distillation and remove the ethanol by distillation. The residue is the sodio derivative of triethyl 2-methyl-1,1,3-propanetricarboxylate.

-

Hydrolysis and Decarboxylation: Cool the residue in an ice bath and add 200 mL of water followed by 450 mL of concentrated hydrochloric acid. Heat the mixture under reflux with stirring for 8 hours.

-

Removal of Water and Alcohol: Set the condenser for distillation again and distill off the water and alcohol. Heat the bath to 180–190°C until gas evolution ceases.

-

Anhydride Formation: To the residue, add 125 mL of technical acetic anhydride and heat the mixture on a steam bath for 1 hour.

-

Isolation and Purification: Cool the reaction mixture and filter with suction using a filter aid to remove the salt. Wash the filter cake with a small amount of acetic acid. Distill the combined filtrate and washings under reduced pressure, first with a water pump to remove acetic acid and acetic anhydride, and then with an oil pump. Collect the 3-Methylglutaric anhydride at 118–122°C/3.5 mm. The yield is typically 46–58 g (60–76%).[1]

Application in the Synthesis of a Pregabalin (B1679071) Intermediate

3-Isobutylglutaric acid monoamide is a key intermediate in the synthesis of the API pregabalin. The following protocol describes the formation of the corresponding anhydride and its subsequent amidation.[4]

Reaction Workflow:

Caption: Synthesis of a pregabalin intermediate.

Procedure:

-

Anhydride Formation: 3-Isobutylglutaric acid is reacted with acetic anhydride to form 3-isobutylglutaric anhydride.

-

Amidation: The resulting 3-isobutylglutaric anhydride is then subjected to amidation with ammonia to yield the final product, 3-isobutylglutaric acid monoamide. The reaction temperature for the amidation step is typically maintained between 0°C and 30°C for 1 to 4 hours.[4]

Biological Significance and Signaling Pathways

In certain metabolic disorders, 3-methylglutaric acid accumulates in the body. The metabolic fate of its corresponding CoA derivative, 3-methylglutaryl-CoA (3MG-CoA), is of interest. 3MG-CoA can undergo several transformations, one of which is the non-enzymatic formation of 3-Methylglutaric anhydride.[5]

Metabolic Fate of 3-Methylglutaryl-CoA:

Caption: Metabolic pathways of 3-Methylglutaryl-CoA.

This pathway illustrates that once formed, 3-Methylglutaric anhydride can either hydrolyze back to 3-methylglutaric acid or react with nucleophilic residues on proteins, such as lysine, to form covalent adducts.[5] This reactivity highlights the potential for 3-Methylglutaric anhydride to interact with biological systems, a consideration for its use in drug development.

Conclusion

3-Methylglutaric anhydride is a commercially accessible and highly useful chemical intermediate with significant applications in organic synthesis and drug development. Its reactivity as a cyclic anhydride allows for the straightforward introduction of the 3-methylglutaroyl moiety, which is a structural component of various pharmaceutically active molecules. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development settings.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

- 5. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-Methylglutaric Anhydride in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methylglutaric anhydride (B1165640), a cyclic anhydride with the chemical formula C₆H₈O₃, serves as a versatile and valuable building block in modern organic chemistry.[1] Its prochiral nature and reactive anhydride functionality make it a key intermediate in the stereoselective synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth overview of the core applications of 3-methylglutaric anhydride, complete with quantitative data, detailed experimental protocols, and visual representations of key synthetic workflows.

Core Applications and Synthetic Strategies

The primary utility of 3-methylglutaric anhydride lies in its susceptibility to nucleophilic attack, which opens the anhydride ring to generate functionalized glutaric acid derivatives. This reactivity is harnessed in several key synthetic strategies, including asymmetric synthesis through desymmetrization, construction of chiral building blocks, and the synthesis of bioactive molecules and modified amino acids.

Asymmetric Synthesis via Desymmetrization

The meso nature of 3-methylglutaric anhydride, possessing a plane of symmetry, allows for its desymmetrization by chiral reagents or catalysts to yield enantiomerically enriched products. This approach is a powerful tool for introducing chirality and is widely employed in the synthesis of optically active compounds.

Chemical Desymmetrization: Chiral alcohols and amines are commonly used nucleophiles for the diastereoselective ring-opening of 3-methylglutaric anhydride. The choice of chiral auxiliary and reaction conditions significantly influences the stereochemical outcome. For instance, the reaction with (S)-1-phenylethanol can yield the corresponding monoester with high diastereoselectivity.[2]

Enzymatic Desymmetrization: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective catalysts for the enantioselective alcoholysis of 3-methylglutaric anhydride and its derivatives.[3][4] This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Logical Relationship: Desymmetrization of 3-Methylglutaric Anhydride

Caption: Desymmetrization of meso 3-methylglutaric anhydride.

Synthesis of Bioactive Molecules

3-Methylglutaric anhydride is a key starting material in the total synthesis of various bioactive natural products and synthetic compounds.

Oxoeicosanoid (OXE) Receptor Antagonists

Oxoeicosanoid receptor antagonists are investigated for their therapeutic potential in inflammatory diseases. 3-Methylglutaric anhydride is utilized in the synthesis of these complex molecules, demonstrating its importance in medicinal chemistry.[5]

Oxamacrolide Musk Odorant

The desymmetrized product of 3-methylglutaric anhydride has been successfully applied in the synthesis of a potent oxamacrolide musk odorant, highlighting its utility in fragrance chemistry. A diastereomeric excess of 87% was achieved in the key ring-opening step with (S)-1-naphthylethanol.[2]

Experimental Workflow: Synthesis of an Oxamacrolide Musk Odorant Precursor

References

The Genesis of a Building Block: A Technical History of 3-Methylglutaric Anhydride

For researchers, scientists, and professionals in drug development, a deep understanding of the historical context and foundational synthetic methodologies of key chemical intermediates is invaluable. This whitepaper provides an in-depth technical guide to the discovery and historical context of 3-methylglutaric anhydride (B1165640), a versatile building block in organic synthesis.

This document details the early synthesis of its precursor, 3-methylglutaric acid, and the subsequent development of a reliable method for the preparation of the anhydride. It provides a snapshot of the scientific landscape of the early to mid-20th century, a period of significant advancement in synthetic organic chemistry.

Core Chemical and Physical Properties

3-Methylglutaric anhydride is a cyclic anhydride that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its utility lies in its reactive nature, allowing for the introduction of the 3-methylglutaroyl moiety into various molecular scaffolds.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | Sigma-Aldrich |

| Molecular Weight | 128.13 g/mol | Sigma-Aldrich |

| Melting Point | 42-46 °C | [2] |

| Boiling Point | 180-182 °C at 25 mmHg | [2] |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 4166-53-4 | [2] |

A Tale of Two Eras: Discovery and Synthesis

The story of 3-methylglutaric anhydride unfolds in two key stages: the initial synthesis of its corresponding dicarboxylic acid in the 1920s, followed by the development of an efficient method for its cyclization to the anhydride in the 1940s.

The Precursor: 3-Methylglutaric Acid (1920)

The scientific landscape of the 1920s was marked by a burgeoning interest in the synthesis of organic molecules to confirm their structures and explore their properties. It was in this context that J. F. Thorpe and G. A. R. Kon, prominent figures in British organic chemistry, developed a method for the synthesis of β-methylglutaric acid (the historical nomenclature for 3-methylglutaric acid). Their work, published in the Journal of the Chemical Society in 1920, provided a foundational route to this important precursor.

The synthesis of 3-methylglutaric acid, as detailed in an adaptation of the Day and Thorpe method in Organic Syntheses, involves a multi-step process starting from the condensation of acetaldehyde (B116499) with cyanoacetamide.[3] This approach was characteristic of the era, relying on classical condensation and hydrolysis reactions to build up the carbon skeleton.

The Anhydride: A Refined Method (1947)

In 1947, Ställberg-Stenhagen published a method for the preparation of β-methylglutaric anhydride in the Swedish journal Arkiv för Kemi, Mineralogi och (B1142175) Geologi.[1] This work was later simplified and popularized in the esteemed publication Organic Syntheses, making the compound much more accessible to the wider chemical community.[1] This improved procedure, which involves the treatment of 3-methylglutaric acid with acetic anhydride, became the standard for many years.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3-methylglutaric acid and its subsequent conversion to 3-methylglutaric anhydride, based on the well-established procedures from Organic Syntheses.

Synthesis of β-Methylglutaric Acid

This procedure is an adaptation of the method developed by Day and Thorpe in 1920.[3]

Part A: α,α'-Dicyano-β-methylglutaramide [3]

-

In a 6-liter flask, dissolve 520 g (6.2 moles) of recrystallized cyanoacetamide in 3.4 liters of water.

-

Cool the solution to 10°C and filter if necessary.

-

With constant shaking, add 137.5 g (3.1 moles) of freshly distilled acetaldehyde, followed by 20 ml of piperidine.

-

Allow the mixture to stand at room temperature for 2 hours.

-

Transfer the flask to an ice-salt bath and partially freeze the mixture, shaking frequently.

-

After approximately 1 hour, when precipitation is complete, allow the mixture to return to room temperature to melt any ice.

-

Filter the precipitate with suction and wash thoroughly with cold distilled water.

-

The yield is 420–425 g (71%) of a white, powdery solid with a melting point of 152–157°C.[3]

Part B: β-Methylglutaric Acid [3]

-

In a 5-liter flask, place 400 g of the α,α'-dicyano-β-methylglutaramide and 1 liter of concentrated hydrochloric acid.

-

Warm the mixture on a steam bath until the solid dissolves completely.

-

Dilute the solution with 1 liter of water and reflux for 8 hours.

-

Saturate the amber-colored solution with sodium chloride and extract with five 600-ml portions of ether.

-

Dry the combined ether extracts over phosphorus pentoxide for 1 hour.

-

Remove the ether by distillation.

-

The residue, crude β-methylglutaric acid, weighs 238–240 g (80%) and has a melting point of 79–82°C.[3]

-

Recrystallize the crude product from approximately 250 ml of 10% hydrochloric acid.

Synthesis of 3-Methylglutaric Anhydride

This procedure is a simplification of the method published by Ställberg-Stenhagen in 1947.[1]

-

To the residue of crude or recrystallized β-methylglutaric acid, add 125 ml of technical grade acetic anhydride.

-

Mix thoroughly and heat the mixture on a steam bath for 1 hour in a flask fitted with a reflux condenser protected by a calcium chloride tube.

-

Cool the reaction mixture and remove any precipitated salts by filtration with suction, using a filter aid.

-

Wash the reaction vessel and filter with a few milliliters of acetic acid.

-

Combine the filtrate and washings and distill at reduced pressure using a water pump to remove all acetic acid and acetic anhydride.

-

Switch to an oil pump and continue the distillation.

-

Collect the 3-methylglutaric anhydride at 118–122°C / 3.5 mm Hg.[1]

-

The yield is 46–58 g (60–76%) of a semisolid anhydride.[1] The pure compound has a melting point of 46°C.[1]

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis of 3-methylglutaric anhydride.

Caption: Synthetic pathway from starting materials to 3-methylglutaric anhydride.

Caption: Step-by-step experimental workflow for the two-stage synthesis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the chemical synthesis of 3-Methylglutaric Anhydride (B1165640). The method outlined is a robust and scalable procedure adapted from established organic synthesis methodologies.

Introduction

3-Methylglutaric anhydride is a valuable chemical intermediate in organic synthesis. Its structure is amenable to a variety of chemical transformations, making it a key building block in the preparation of more complex molecules, including pharmaceutical compounds.[1] Specifically, it is utilized in the development of oxoeicosanoid receptor antagonists, which are under investigation for their therapeutic potential in managing inflammatory and immune-related disorders.[1] This protocol details a two-part synthesis beginning with the formation of triethyl 2-methyl-1,1,3-propanetricarboxylate, which is then converted to 3-methylglutaric anhydride.

Reaction Scheme

The overall synthesis can be represented by the following reaction scheme:

Part A: Synthesis of Triethyl 2-methyl-1,1,3-propanetricarboxylate (not isolated)

-

Diethyl malonate reacts with methyl crotonate in the presence of sodium ethoxide.

Part B: Synthesis of 3-Methylglutaric Anhydride

-

The triester intermediate from Part A is hydrolyzed, decarboxylated, and subsequently cyclized to form the anhydride.

Experimental Protocol

This protocol is divided into two main parts, corresponding to the synthesis of the intermediate and the final product.

Part A: Synthesis of Triethyl 2-methyl-1,1,3-propanetricarboxylate

-

Apparatus Setup: A 1-liter, three-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride tube, and a 250-ml dropping funnel. All glassware must be thoroughly dried before use.[2]

-

Sodium Ethoxide Preparation: Place 300 ml of anhydrous ethanol (B145695) into the flask. Add 14.1 g (0.61 g atom) of clean sodium pieces. Stir the mixture until all the sodium has dissolved. If the reaction slows, gentle heating can be applied.[2]

-

Michael Addition: Once the sodium has completely dissolved, add a mixture of 115 g (0.72 mole) of distilled diethyl malonate and 60 g (0.60 mole) of distilled methyl crotonate from the dropping funnel. The addition rate should be controlled to manage the exothermic reaction.[2]

-

Reaction Completion: After the initial exothermic reaction subsides, heat the mixture to reflux with stirring for 1 hour using an oil bath.[2]

-

Solvent Removal: Reconfigure the condenser for distillation and remove the ethanol by distillation. The remaining residue is the sodio derivative of triethyl 2-methyl-1,1,3-propanetricarboxylate.[2]

Part B: Synthesis of 3-Methylglutaric Anhydride

-

Hydrolysis and Decarboxylation: Cool the residue from Part A in an ice bath. Sequentially and carefully add 200 ml of water and 450 ml of concentrated hydrochloric acid. Heat the resulting mixture under reflux with stirring for 8 hours.[2]

-

Removal of Volatiles: Set the condenser for distillation and distill off the water and alcohol. Continue heating the bath to 180–190°C until gas evolution ceases (approximately 1 hour).[2]

-

Anhydride Formation: Remove the stirrer and add 125 ml of technical grade acetic anhydride to the residue. Mix thoroughly and heat the mixture on a steam bath for 1 hour. Ensure the flask is equipped with a condenser protected by a calcium chloride tube.[2]

-

Purification:

-

Filter the cooled reaction mixture with suction using a filter aid to remove the precipitated salt.

-

Transfer the filtrate to a Claisen flask and distill under reduced pressure using a water pump to remove acetic acid and any remaining acetic anhydride.

-

Switch to an oil pump for the final distillation. Collect the 3-Methylglutaric anhydride fraction at 118–122°C/3.5 mm.[2]

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-Methylglutaric Anhydride.

| Parameter | Value | Reference |

| Reactants (Part A) | ||

| Sodium | 14.1 g (0.61 g atom) | [2] |

| Anhydrous Ethanol | 300 ml | [2] |

| Diethyl malonate | 115 g (0.72 mole) | [2] |

| Methyl crotonate | 60 g (0.60 mole) | [2] |

| Reactants (Part B) | ||

| Water | 200 ml | [2] |

| Concentrated Hydrochloric Acid | 450 ml | [2] |

| Acetic Anhydride | 125 ml | [2] |

| Reaction Conditions | ||

| Part A Reflux Time | 1 hour | [2] |

| Part B Reflux Time | 8 hours | [2] |

| Final Heating Temperature (Part B) | 180–190°C | [2] |

| Anhydride Formation Time | 1 hour | [2] |

| Product Specifications | ||

| Boiling Point | 180-182 °C/25 mmHg | |

| 118–122°C/3.5 mm | [2] | |

| Melting Point | 42-46 °C | [1] |

| Yield | 46–58 g (60–76%) | [2] |

| Appearance | White to off-white crystalline solid | [1] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the major steps in the synthesis of 3-Methylglutaric Anhydride.

Safety Precautions

-

Sodium: A highly reactive metal. Handle with care and ensure the reaction is conducted in a dry atmosphere.

-

Anhydrous Ethanol: Flammable. Keep away from open flames.

-

Concentrated Hydrochloric Acid: Corrosive. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.

-

Vacuum Distillation: Ensure the glassware is free of cracks or defects to prevent implosion.

Characterization

The final product can be characterized by its physical properties such as melting point and boiling point. Further confirmation of the structure and purity can be obtained using spectroscopic methods such as Infrared (IR) spectroscopy (to confirm the presence of the anhydride functional group) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected melting point for pure 3-methylglutaric anhydride is 42-46 °C.[1]

Troubleshooting

-

Low Yield: Incomplete reaction in Part A or B. Ensure all reagents are dry and of high purity. Check reaction times and temperatures.

-

Product is an oil/solid mixture: The product may not be completely pure.[2] Further purification by recrystallization or repeated distillation may be necessary, although the semi-solid product is often suitable for subsequent reactions.[2]

Conclusion

This protocol provides a reliable method for the synthesis of 3-Methylglutaric Anhydride with a good yield. Adherence to the described steps and safety precautions is essential for a successful outcome. The resulting product is of sufficient purity for most synthetic applications.

References

Application Notes and Protocols: Synthesis of Piperidine Derivatives Using 3-Methylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction